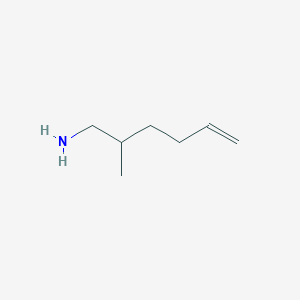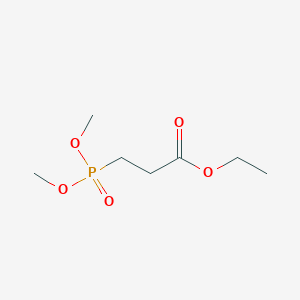
Ethyl 3-dimethoxyphosphorylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-dimethoxyphosphorylpropanoate is an organic compound with the molecular formula C7H15O5P. It is a phosphonate ester, characterized by the presence of a phosphoryl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-dimethoxyphosphorylpropanoate can be synthesized through the reaction of ethyl acrylate with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic addition of dimethyl phosphite to the ethyl acrylate, forming the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for the purification and isolation of the compound, such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-dimethoxyphosphorylpropanoate undergoes various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphonic acids.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The ethyl and methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Ethyl 3-dimethoxyphosphorylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Biology: It can be used in the study of enzyme inhibitors and as a probe for phosphoryl transfer reactions.
Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-dimethoxyphosphorylpropanoate involves its interaction with molecular targets such as enzymes that catalyze phosphoryl transfer reactions. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. The phosphoryl group plays a crucial role in these interactions, facilitating the transfer of phosphate groups in biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-dimethoxyphosphorylpropanoate can be compared with other phosphonate esters such as:
Dimethyl methylphosphonate: Similar in structure but with different reactivity and applications.
Diethyl ethylphosphonate: Another related compound with distinct chemical properties.
Trimethyl phosphite: Used in similar applications but with different reactivity due to the presence of three methoxy groups.
This compound is unique due to its specific combination of ethyl and methoxy groups, which confer distinct reactivity and applications compared to other phosphonate esters.
Properties
IUPAC Name |
ethyl 3-dimethoxyphosphorylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-4-12-7(8)5-6-13(9,10-2)11-3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHWUQRABPZYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCP(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
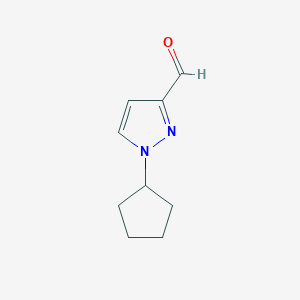
![1-[(2,3-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2952400.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2952401.png)
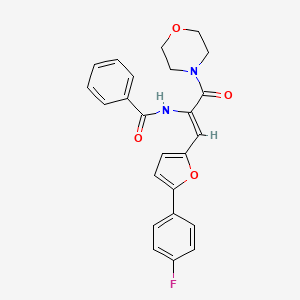

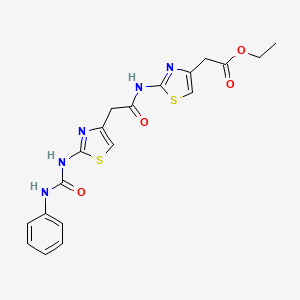
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2952408.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2952409.png)

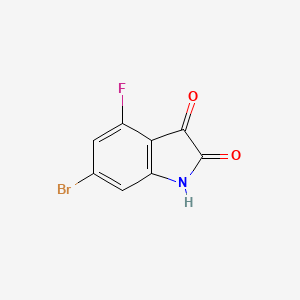

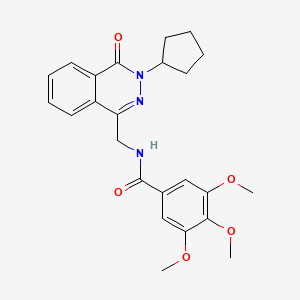
![6-(4-bromophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2952418.png)
